molecular formula C18H33N3O4S B5068428 1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine

1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine

Cat. No.: B5068428
M. Wt: 387.5 g/mol
InChI Key: AVZAHVGNBDFBAK-UHFFFAOYSA-N
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Description

1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine is a complex organic compound that features an imidazole ring, a piperidine ring, and various functional groups. Imidazole-containing compounds are known for their broad range of chemical and biological properties

Preparation Methods

The synthesis of 1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine involves multiple steps, starting with the formation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis, which ensures the correct substitution patterns around the ring . The preparation typically involves the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while maintaining the necessary conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine has several scientific research applications. In medicinal chemistry, imidazole derivatives are known for their antibacterial, antifungal, and antiviral activities . This compound could be explored for its potential as a therapeutic agent. Additionally, it may have applications in the development of new materials and catalysts due to the unique properties of the imidazole and piperidine rings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Imidazole-containing compounds often interact with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific structure and functional groups present in the compound. Further research is needed to elucidate the detailed mechanism of action for this particular compound.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives such as clemizole, etonitazene, and omeprazole . These compounds share the imidazole ring but differ in their functional groups and overall structure. The uniqueness of 1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O4S/c1-18(2,3)14-26(22,23)17-19-12-15(21(17)10-11-24-4)13-20-8-6-16(25-5)7-9-20/h12,16H,6-11,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZAHVGNBDFBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS(=O)(=O)C1=NC=C(N1CCOC)CN2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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